Cas no 1805281-92-8 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate)

Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate
-
- インチ: 1S/C11H9BrF5NO3/c1-2-20-10(19)8-5(9(13)14)3-7(6(4-12)18-8)21-11(15,16)17/h3,9H,2,4H2,1H3
- InChIKey: ZZUUXCMJOAAXEA-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(C=C(C(F)F)C(C(=O)OCC)=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 355
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.8
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029079195-1g |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate |
1805281-92-8 | 97% | 1g |
$1,504.90 | 2022-04-01 |
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate 関連文献
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
-
Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylateに関する追加情報
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1805281-92-8): An Overview
Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate (CAS No. 1805281-92-8) is a highly specialized compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents. The presence of bromomethyl, difluoromethyl, and trifluoromethoxy substituents on the pyridine ring imparts distinct chemical and biological properties, making it a valuable intermediate in the synthesis of various bioactive molecules.
The bromomethyl group in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate serves as a versatile functional handle for further chemical modifications. This group can be readily converted into other functional groups, such as amines, ethers, or thioethers, through well-established synthetic transformations. The difluoromethyl and trifluoromethoxy substituents, on the other hand, contribute to the compound's lipophilicity and metabolic stability, which are crucial factors in drug design.
Recent studies have highlighted the importance of fluorinated compounds in medicinal chemistry due to their ability to modulate biological activity and improve pharmacokinetic properties. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that the introduction of fluorine atoms into pyridine-based scaffolds can significantly enhance the potency and selectivity of target molecules against specific enzymes or receptors. Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate is a prime example of such a fluorinated compound, showcasing its potential as a lead molecule for further optimization.
In the context of drug discovery, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate has been explored as an intermediate in the synthesis of compounds targeting various therapeutic areas. One notable application is in the development of inhibitors for kinases, which are key enzymes involved in numerous cellular processes and disease pathways. The unique combination of functional groups in this compound allows for fine-tuning of its binding affinity and selectivity towards specific kinase targets.
Moreover, the carboxylate ester functionality in Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate provides an additional point for chemical manipulation. This group can be hydrolyzed under mild conditions to yield the corresponding carboxylic acid, which can then be used to form amides or other derivatives with enhanced biological activity. This versatility makes Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate a valuable building block in combinatorial chemistry and high-throughput screening efforts.
The synthesis of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate typically involves multi-step procedures that require careful control of reaction conditions to ensure high yields and purity. Recent advancements in synthetic methodologies have facilitated more efficient and scalable routes to this compound. For example, a protocol described in *Organic Letters* utilized palladium-catalyzed cross-coupling reactions to introduce the bromomethyl group onto the pyridine ring with excellent regioselectivity and yield.
In addition to its synthetic utility, Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate has been evaluated for its biological activity against various targets. Preliminary studies have shown that derivatives of this compound exhibit promising antiviral and anticancer properties. For instance, a series of analogs derived from Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate were found to inhibit the replication of certain RNA viruses with low micromolar IC50 values. Similarly, other derivatives demonstrated selective cytotoxicity against cancer cell lines while showing minimal toxicity towards normal cells.
The safety profile of Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-trifluorome thoxypyridine-6-carboxylate is also an important consideration for its potential use in pharmaceutical applications. Preclinical studies have indicated that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and low toxicity at therapeutic doses. These findings support its further evaluation as a lead candidate for drug development.
In conclusion, Ethyl 2-(brom om eth yl ) -5 -( dif luoro meth yl ) -3 -( trif luoro meth oxy ) pyri dine -6 -car box ylate (CAS No . 1805281 -92 -8) represents a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic utility make it an attractive starting point for the development of novel therapeutic agents targeting various diseases. Ongoing research efforts are expected to further elucidate its biological activity and optimize its properties for clinical applications.
1805281-92-8 (Ethyl 2-(bromomethyl)-5-(difluoromethyl)-3-(trifluoromethoxy)pyridine-6-carboxylate) 関連製品
- 1361751-54-3(3-(Aminomethyl)-6-(difluoromethyl)-4-(trifluoromethyl)pyridine-2-sulfonamide)
- 461045-15-8(4-(3-chloro-4-hydroxyphenyl)benzonitrile)
- 1173019-26-5(N-(3-Aminopropyl)butane-1,4-diamine Trihydrochloride (1,1,2,2,3,3,4,4-d8, 98%) Chemical Purity 95%)
- 1504745-27-0(1-(4-methyl-1,3-thiazol-5-yl)cyclohexane-1-carboxylic acid)
- 2229611-12-3(N-methyl-1-2-(thiophen-3-yl)ethylcyclopropan-1-amine)
- 2204330-80-1(1-(2-Chloro-5-morpholin-4-ylsulfonylphenyl)-3-(1,3-thiazol-2-yl)thiourea)
- 2172621-85-9(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-enoyl-3-hydroxypyrrolidine-3-carboxylic acid)
- 3508-03-0(9(Z),12(Z),15(Z),18(Z)-Tetracosatetraenoic acid)
- 682805-12-5(2-Chloro-5-(trifluoromethyl)cinnamic acid)
- 1707375-94-7((4-fluorophenyl)-[5-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methanamine)




